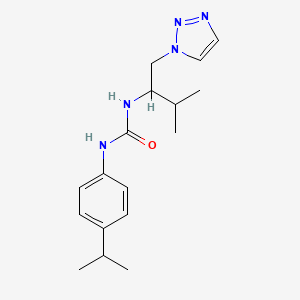![molecular formula C18H17N3O3S B2490016 N-(2-methylbenzo[d]thiazol-5-yl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide CAS No. 1903459-41-5](/img/structure/B2490016.png)
N-(2-methylbenzo[d]thiazol-5-yl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds typically involves a structured approach, focusing on optimizing interactions within the molecule for desired activity. For example, the synthesis of N-phenylisonicotinamide derivatives as xanthine oxidase inhibitors involved introducing specific moieties to enhance potency through structural optimization, indicating a detailed and careful synthetic approach that could be relevant to the synthesis of our target compound (Ting-jian Zhang et al., 2019).
Molecular Structure Analysis
Molecular structure analysis often employs techniques like X-ray diffraction and NMR spectroscopy to elucidate compound configurations. For instance, the structural characterization of similar molecules provides insights into their conformational properties and potential interactions, which are critical for understanding the molecule's behavior and reactivity (L. Qiao et al., 2017).
Chemical Reactions and Properties
The chemical reactivity and properties of such compounds can be significantly varied, involving complex interactions and transformations. Metal-induced tautomerization of related molecules demonstrates the diverse chemical behavior and potential reactivity patterns that could be explored for our target compound (J. Ruiz & B. F. Perandones, 2009).
Aplicaciones Científicas De Investigación
Supramolecular Synthesis and Hybrid Materials
Research has shown that isonicotinamide, a component structurally related to the compound of interest, can act as a supramolecular reagent in the synthesis of copper(II) complexes. These complexes form inorganic–organic hybrid materials displaying supramolecular motifs such as infinite 1-D chains. This demonstrates the compound's potential in creating structured materials with specific molecular arrangements, applicable in materials science and nanotechnology (Aakeröy et al., 2003).
Antimicrobial Activity
Compounds with the benzo[d]thiazolyl moiety have been explored for their promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. This indicates the potential use of the queried compound in the development of new antibacterial agents, contributing to the field of medicinal chemistry and pharmaceutical research (Palkar et al., 2017).
Neurological Applications
Research on tetrahydrofuran derivatives has identified their role as potent AMPA receptor potentiators. This suggests the compound's relevance in enhancing cognitive functions, offering a basis for potential treatments of neurological conditions such as schizophrenia (Shaffer et al., 2015).
Metal-Induced Tautomerization
Studies on thiazole molecules, which share a common motif with the compound , have demonstrated their ability to undergo metal-induced tautomerization. This property can be harnessed in catalysis and the development of new materials through controlled chemical transformations (Ruiz & Perandones, 2009).
Hypoglycemic Agents
Related structures have been evaluated for their ability to enhance glucose utilization, indicating the potential application of N-(2-methylbenzo[d]thiazol-5-yl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide in developing treatments for diabetes (Aicher et al., 1998).
Propiedades
IUPAC Name |
N-(2-methyl-1,3-benzothiazol-5-yl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c1-11-20-15-9-13(2-3-16(15)25-11)21-18(22)12-4-6-19-17(8-12)24-14-5-7-23-10-14/h2-4,6,8-9,14H,5,7,10H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVTMRPDNGNJEFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3=CC(=NC=C3)OC4CCOC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylbenzo[d]thiazol-5-yl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-fluorophenyl)-6-(2-(indolin-1-yl)-2-oxoethyl)-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one](/img/structure/B2489936.png)
![N-(2-(2-chlorophenyl)-2-methoxyethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2489937.png)



![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2489945.png)
![2-(4-chlorophenoxy)-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-methylpropanamide](/img/structure/B2489946.png)
![N-(2,5-dimethylphenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2489947.png)


![(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone](/img/structure/B2489951.png)


![5-((1-ethyl-1H-imidazol-2-yl)methyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride](/img/structure/B2489956.png)